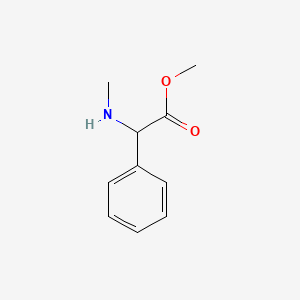

Methyl 2-(methylamino)-2-phenylacetate

Descripción general

Descripción

Methyl 2-(methylamino)-2-phenylacetate: is an organic compound with a molecular formula of C10H13NO2 It is a derivative of phenylacetic acid and contains both an ester and an amine functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification: One common method to prepare methyl 2-(methylamino)-2-phenylacetate involves the esterification of phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Amidation: Another approach involves the amidation of methyl 2-bromo-2-phenylacetate with methylamine. This reaction can be carried out in an organic solvent such as dichloromethane, using a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 2-(methylamino)-2-phenylacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Aplicaciones Científicas De Investigación

Chemistry: Methyl 2-(methylamino)-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and amine groups. It serves as a model substrate for investigating the mechanisms of esterases and amidases.

Medicine: The compound has potential applications in the development of pharmaceutical agents. Its structural features make it a candidate for the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mecanismo De Acción

The mechanism of action of methyl 2-(methylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and methylamine, which can then participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function.

Comparación Con Compuestos Similares

Methyl 2-(dimethylamino)-2-phenylacetate: Similar structure but with an additional methyl group on the amine.

Ethyl 2-(methylamino)-2-phenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Phenylacetic acid derivatives: Compounds with variations in the ester or amine groups.

Uniqueness: Methyl 2-(methylamino)-2-phenylacetate is unique due to its specific combination of ester and amine functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Actividad Biológica

Methyl 2-(methylamino)-2-phenylacetate (MMMPA) is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

This compound is a methyl ester derivative of phenylglycine, characterized by the following properties:

- Molecular Formula : C₉H₁₂ClNO₂

- Molecular Weight : Approximately 201.65 g/mol

- CAS Number : 15028-40-7

- Solubility : Highly soluble in water, facilitating its use in various biological assays and formulations.

The biological activity of MMMPA is largely attributed to its structural features that allow it to interact with various biological targets. It is believed to act as a precursor to active pharmaceutical ingredients, undergoing metabolic transformations that enable it to exert pharmacological effects. The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology, particularly for conditions affecting the central nervous system.

Interaction with Biological Molecules

Preliminary studies indicate that MMMPA may interact with neurotransmitter systems, particularly those involving monoamines. Its structural similarity to amino acids allows it to mimic natural substrates in enzymatic reactions, potentially influencing neurotransmitter synthesis and degradation pathways.

Biological Activity Overview

Research has highlighted several key areas where MMMPA exhibits significant biological activity:

-

Neuropharmacology :

- Potential applications in treating neurological disorders due to its ability to penetrate the blood-brain barrier.

- Studies suggest it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

-

Antimicrobial Properties :

- Some derivatives of phenylacetate compounds have shown antimicrobial activity against various pathogens.

- Further research is needed to establish the efficacy of MMMPA as an antimicrobial agent.

-

Synthetic Intermediate :

- MMMPA serves as an intermediate in synthesizing other biologically active compounds, enhancing its relevance in pharmaceutical chemistry.

Comparative Analysis with Similar Compounds

The table below compares MMMPA with structurally similar compounds, highlighting differences in biological activity and applications:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 15028-40-7 | Neuropharmacological potential |

| (S)-Methyl 2-amino-2-phenylacetate hydrochloride | 15028-39-4 | Similar neuropharmacological effects |

| (R)-Ethyl 2-amino-2-phenylacetate hydrochloride | 17609-48-2 | Limited neuropharmacological activity |

| Methyl 2-amino-2-phenylpropanoate hydrochloride | 191796-90-4 | Potentially lower activity compared to MMMPA |

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study investigating the effects of MMMPA on neurotransmitter levels found that it significantly increased serotonin levels in animal models, suggesting a potential antidepressant effect (Source: ).

- Synthesis and Applications :

- Toxicological Assessments :

Propiedades

IUPAC Name |

methyl 2-(methylamino)-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQULIULLOBHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.